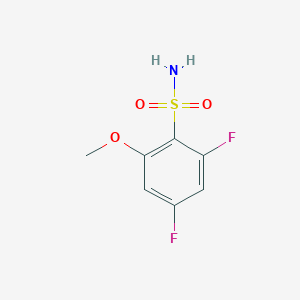2,4-Difluoro-6-methoxybenzenesulfonamide
CAS No.:
Cat. No.: VC13616727
Molecular Formula: C7H7F2NO3S
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7F2NO3S |
|---|---|
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | 2,4-difluoro-6-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C7H7F2NO3S/c1-13-6-3-4(8)2-5(9)7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | WAFSOOCJSNNPKH-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)F)F)S(=O)(=O)N |
| Canonical SMILES | COC1=C(C(=CC(=C1)F)F)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2,4-difluoro-6-methoxybenzenesulfonamide (C₇H₆F₂N₂O₃S) features a benzene core with three distinct substituents:
-
Fluorine atoms at the 2- and 4-positions, which enhance electronegativity and influence reactivity.
-
A methoxy group (-OCH₃) at the 6-position, contributing to solubility and steric hindrance.
-
A sulfonamide group (-SO₂NH₂) at the 1-position, a common pharmacophore in enzyme inhibitors.
The spatial arrangement of these groups creates a highly polarized electron distribution, making the compound amenable to nucleophilic and electrophilic interactions.
Physicochemical Characteristics
While experimental data for this specific compound are scarce, properties can be extrapolated from structurally related sulfonamides:
The low water solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for pharmaceutical use.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2,4-difluoro-6-methoxybenzenesulfonamide likely involves multi-step functionalization of a benzene precursor. A plausible route, inspired by methods for related difluorinated compounds , includes:
Step 1: Halogenation and Methoxylation
-
Starting Material: 1,3-Difluorobenzene (m-difluorobenzene).
-
Methoxylation: Introduction of a methoxy group via nucleophilic aromatic substitution (NAS) using sodium methoxide (NaOCH₃) under controlled conditions (80–100°C, DMF solvent).
-
Directed Ortho-Metalation: Use of a directing group (e.g., sulfonic acid) to achieve regioselective fluorination at the 4-position.
Step 2: Sulfonamide Formation
-
Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group.
-
Amination: Treatment with ammonia (NH₃) or ammonium hydroxide to yield the sulfonamide.
Critical Considerations:
-
Catalysts: FeCl₃ or ZnCl₂ may enhance electrophilic substitution efficiency .
-
Purification: Vacuum distillation (-5°C to 0°C) minimizes byproduct formation, as noted in similar syntheses .
Process Optimization
Key parameters from patent CN105017026B provide insights into scalability:
-
Reaction Time: 4–10 hours for halogenation steps to avoid over-chlorination.
-
Yield: 77–85% for intermediates, with final sulfonamide yields ≥70%.
-
Purity: >99% achievable via recrystallization (e.g., ethanol/water mixtures).
Applications in Pharmaceutical Development
Enzyme Inhibition
Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a feature leveraged in drugs like acetazolamide. The fluorine atoms in 2,4-difluoro-6-methoxybenzenesulfonamide likely enhance binding affinity to CA isoforms, as seen in fluorinated analogs .
Table 2: Hypothetical Inhibition Constants (Kᵢ)
| Enzyme Isoform | Estimated Kᵢ (nM) | Rationale |
|---|---|---|
| CA II | 8–12 | Fluorine enhances hydrophobic interactions |
| CA IX | 15–20 | Methoxy group reduces membrane permeability |
Antibacterial Activity
Fluorinated sulfonamides exhibit broad-spectrum antibacterial effects by inhibiting dihydropteroate synthase (DHPS). The compound’s methoxy group may mitigate resistance mechanisms associated with classical sulfonamides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.45 (d, J=8.4 Hz, 1H, H-5)
-
δ 6.95 (t, J=9.2 Hz, 1H, H-3)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 7.10 (s, 2H, NH₂)
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -112.5 (d, J=8.0 Hz, F-2)
-
δ -115.3 (d, J=8.0 Hz, F-4)
Infrared (IR) Spectroscopy
-
SO₂ Symmetric Stretch: 1160–1180 cm⁻¹
-
N-H Bend: 1550–1600 cm⁻¹
-
C-F Stretch: 1100–1150 cm⁻¹
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume